3,5-Difluoro-2-hydroxybenzenesulfonamide
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Overview
Description
3,5-Difluoro-2-hydroxybenzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions, a hydroxyl group at the 2 position, and a sulfonamide group at the 1 position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-2-hydroxybenzene-1-sulfonamide typically involves the sulfonation of 3,5-difluoro-2-hydroxybenzene. One common method includes the reaction of 3,5-difluoro-2-hydroxybenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3,5-difluoro-2-hydroxybenzene-1-sulfonamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The sulfonamide group can be reduced to amines under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides.
Oxidation Reactions: Products include quinones and related compounds.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Scientific Research Applications
3,5-Difluoro-2-hydroxybenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a carbonic anhydrase inhibitor, which could be useful in the treatment of conditions like glaucoma and epilepsy.
Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic and optical characteristics.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3,5-difluoro-2-hydroxybenzene-1-sulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by carbonic anhydrase . This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase plays a critical role .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzenesulfonamide: Lacks the hydroxyl group, which may affect its binding affinity and specificity for certain targets.
2-Hydroxybenzenesulfonamide: Lacks the fluorine atoms, which can influence its chemical reactivity and stability.
3,5-Dichloro-2-hydroxybenzene-1-sulfonamide: Contains chlorine atoms instead of fluorine, leading to different electronic and steric properties.
Uniqueness
3,5-Difluoro-2-hydroxybenzene-1-sulfonamide is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the hydroxyl group contributes to its reactivity and potential for hydrogen bonding .
Properties
Molecular Formula |
C6H5F2NO3S |
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Molecular Weight |
209.17 g/mol |
IUPAC Name |
3,5-difluoro-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H5F2NO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H,(H2,9,11,12) |
InChI Key |
LQLGVVAKONFOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)S(=O)(=O)N)F |
Origin of Product |
United States |
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